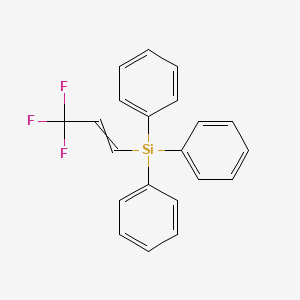
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane: is an organosilicon compound characterized by the presence of a trifluoropropenyl group attached to a silicon atom, which is further bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropenylating agent. One common method is the reaction of triphenylsilane with 3,3,3-trifluoroprop-1-ene in the presence of a catalyst such as a palladium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or nickel complexes are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .
Scientific Research Applications
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioorganic chemistry, including the development of silicon-based drugs.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane exerts its effects involves the interaction of the trifluoropropenyl group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The trifluoropropenyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Lacks the trifluoropropenyl group, making it less reactive in certain chemical reactions.
(3,3,3-Trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropenyl group but lacks the silicon atom, resulting in different chemical properties.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane is unique due to the combination of the trifluoropropenyl group and the silicon atom, which imparts distinct reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
647832-19-7 |
|---|---|
Molecular Formula |
C21H17F3Si |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
triphenyl(3,3,3-trifluoroprop-1-enyl)silane |
InChI |
InChI=1S/C21H17F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
UHOROGOYMWPMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C=CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

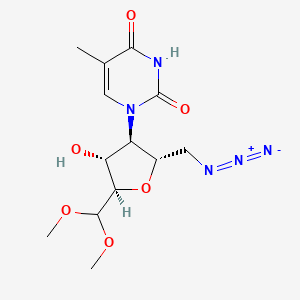
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
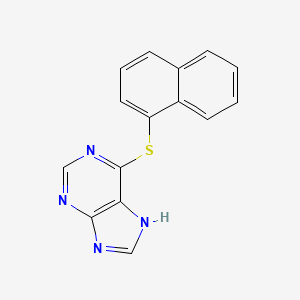

![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
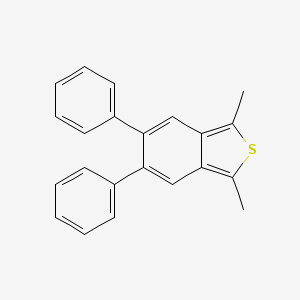
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
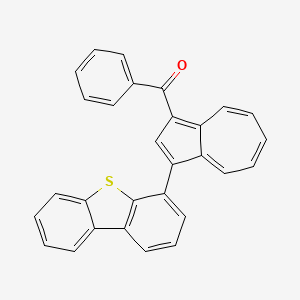
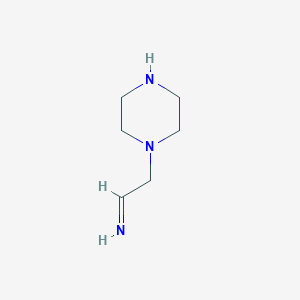

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
